Flunisolide-d6

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

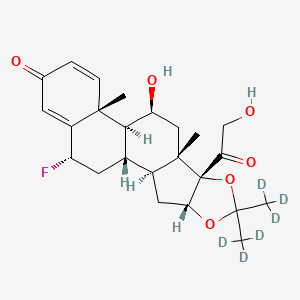

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C24H31FO6 |

|---|---|

Molecular Weight |

440.5 g/mol |

IUPAC Name |

(1S,2S,4R,8S,9S,11S,12S,13R,19S)-19-fluoro-11-hydroxy-8-(2-hydroxyacetyl)-9,13-dimethyl-6,6-bis(trideuteriomethyl)-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-dien-16-one |

InChI |

InChI=1S/C24H31FO6/c1-21(2)30-19-9-14-13-8-16(25)15-7-12(27)5-6-22(15,3)20(13)17(28)10-23(14,4)24(19,31-21)18(29)11-26/h5-7,13-14,16-17,19-20,26,28H,8-11H2,1-4H3/t13-,14-,16-,17-,19+,20+,22-,23-,24+/m0/s1/i1D3,2D3 |

InChI Key |

XSFJVAJPIHIPKU-QHTOMEKKSA-N |

Synonyms |

(6α,11β,16α)-6-Fluoro-11,21-dihydroxy-16,17-[(1-methylethylidene)bis(oxy)]pregna-1,4-diene-3,20-dione-d6; 6α-Fluoro-11β,21-dihydroxy-16α,17α-(isopropylidenedioxy)_x000B_pregna-1,4-diene-3,20-dione-d6; Aerobid-d6; Aerobid M-d6; Bronalide-d6; Flunisolide-d6; |

Origin of Product |

United States |

Foundational & Exploratory

Flunisolide-d6: A Technical Overview of its Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

Introduction

Flunisolide-d6 is the deuterated analog of Flunisolide, a synthetic corticosteroid utilized for its anti-inflammatory properties, particularly in the management of allergic rhinitis and asthma.[1][2] As a stable isotope-labeled internal standard, this compound is a crucial tool in pharmacokinetic and metabolic studies, enabling precise quantification of Flunisolide in biological matrices through mass spectrometry-based methods. This technical guide provides a comprehensive overview of the chemical properties and structure of this compound.

Chemical and Physical Properties

This compound is characterized as a white to off-white or pale beige solid.[3][4] Its fundamental chemical and physical properties are summarized in the table below.

| Property | Value | Source(s) |

| Molecular Formula | C₂₄H₂₅D₆FO₆ | [5] |

| Molecular Weight | 440.53 g/mol | |

| Unlabeled CAS Number | 3385-03-3 | |

| Appearance | White to Off-White Solid | |

| Purity | Typically >98% (HPLC) | |

| Isotopic Purity | 99% atom D | |

| Melting Point (unlabeled) | ~245 °C | |

| Solubility (unlabeled) | Soluble in acetone (B3395972) and DMSO; sparingly soluble in chloroform; slightly soluble in methanol; practically insoluble in water. |

Chemical Structure

This compound is a fluorinated steroid with a structure based on the pregnane (B1235032) skeleton. The deuterium (B1214612) labeling is located on the isopropylidene group.

IUPAC Name: (2S,6aR,6bS,7S,8aS,8bS,11aR,12aS,12bS)-2-fluoro-7-hydroxy-8b-(2-hydroxyacetyl)-6a,8a-dimethyl-10,10-bis(methyl-d3)-1,2,6a,6b,7,8,8a,8b,11a,12,12a,12b-dodecahydro-4H-naphtho[2',1':4,5]indeno[1,2-d]dioxol-4-one

Synonyms:

-

(6α,11β,16α)-6-Fluoro-11,21-dihydroxy-16,17-[(1-methylethylidene-d6)bis(oxy)]pregna-1,4-diene-3,20-dione

-

6α-Fluoro-11β,21-dihydroxy-16α,17α-(isopropyl-d6-idenedioxy) pregna-1,4-diene-3,20-dione

-

Aerobid-d6

Experimental Methodologies

While specific, detailed experimental protocols for the synthesis and analysis of this compound are proprietary and not publicly available, a general approach for quality control analysis can be outlined based on common laboratory practices.

Purity Determination by High-Performance Liquid Chromatography (HPLC)

A standard method for assessing the purity of pharmaceutical compounds like this compound is reverse-phase HPLC.

Objective: To separate this compound from any impurities.

General Protocol:

-

Standard and Sample Preparation: A standard solution is prepared by dissolving a known quantity of this compound reference material in a suitable diluent (e.g., a mixture of acetonitrile (B52724) and water). The sample solution is prepared similarly with the test article.

-

Chromatographic System: A typical system would consist of a C18 stationary phase column.

-

Mobile Phase: A gradient elution using a mixture of an aqueous buffer and an organic solvent (e.g., acetonitrile or methanol) is commonly employed to achieve optimal separation.

-

Detection: A UV detector set at an appropriate wavelength (e.g., 245 nm) is used to monitor the column effluent.

-

Analysis: The purity is determined by comparing the peak area of this compound to the total area of all peaks in the chromatogram.

The following diagram illustrates a generalized workflow for HPLC analysis.

Caption: Generalized workflow for purity analysis of this compound by HPLC.

Mechanism of Action

As a corticosteroid, the principal mechanism of action of Flunisolide involves the activation of glucocorticoid receptors, leading to anti-inflammatory effects. This compound, being structurally and functionally analogous to Flunisolide, is expected to follow the same biological pathways.

The diagram below outlines the generally accepted signaling pathway for glucocorticoids.

Caption: General signaling pathway of glucocorticoids like Flunisolide.

References

Synthesis and Purification of Flunisolide-d6: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis and purification of Flunisolide-d6, a deuterated internal standard crucial for pharmacokinetic and metabolic studies of the corticosteroid Flunisolide. Due to the limited availability of explicit synthesis protocols for this compound in peer-reviewed literature, this document outlines a proposed synthetic pathway based on established methods for the deuteration of steroids. Furthermore, it details robust purification and analytical methodologies derived from existing data for Flunisolide and its related compounds, ensuring the final product meets high purity and isotopic enrichment standards. All quantitative data is presented in structured tables, and key experimental workflows are visualized using Graphviz diagrams to facilitate understanding and implementation in a research and development setting.

Introduction

Flunisolide is a synthetic corticosteroid with potent anti-inflammatory properties, widely used in the treatment of allergic rhinitis and asthma.[1][2][3] For accurate quantification of Flunisolide in biological matrices during drug development and clinical trials, a stable isotope-labeled internal standard is essential.[] this compound, where six hydrogen atoms are replaced by deuterium (B1214612), serves as an ideal internal standard for mass spectrometry-based bioanalytical methods due to its chemical similarity to the parent drug and its distinct mass-to-charge ratio.[] The strategic placement of deuterium atoms can also provide insights into the metabolic stability of the molecule.

This guide details a feasible synthetic approach to this compound, followed by a thorough discussion of purification techniques and analytical quality control measures.

Proposed Synthesis of this compound

A potential precursor for the synthesis of this compound is a derivative with a protected hydroxyl group at C21 and a double bond system that facilitates deuterium incorporation.

Experimental Protocol: Proposed Synthesis

Reaction Scheme:

Starting Material: Flunisolide or a suitable protected precursor. Reagents: Deuterated solvent (e.g., Deuterium oxide (D₂O), Methanol-d4 (CD₃OD)), Deuterated base (e.g., Sodium deuteroxide (NaOD)), Deuterated acid (e.g., Deuterated acetic acid (CD₃COOD)), Palladium on carbon (Pd/C) catalyst (for reductive deuteration if applicable).

Procedure (Hypothetical):

-

Protection of Functional Groups (if necessary): The C21 hydroxyl group of Flunisolide may be protected using a suitable protecting group to prevent unwanted side reactions.

-

Deuterium Exchange: The protected Flunisolide is dissolved in a deuterated solvent such as methanol-d4. A catalytic amount of a deuterated base (e.g., NaOD in D₂O) is added to facilitate the exchange of enolizable protons at positions C1, C2, and potentially others. The reaction mixture is stirred at a controlled temperature (e.g., room temperature to 50°C) for a specific duration (e.g., 24-48 hours) to achieve the desired level of deuterium incorporation.

-

Work-up and Deprotection: The reaction is quenched by the addition of a deuterated acid. The deuterated product is extracted using an organic solvent (e.g., ethyl acetate), and the organic layer is washed with deuterated water and brine. The solvent is evaporated under reduced pressure. If a protecting group was used, it is removed under appropriate conditions.

-

Purification: The crude this compound is purified using column chromatography or preparative HPLC.

Purification of this compound

The purification of this compound is critical to remove any unreacted starting material, non-deuterated Flunisolide, and other process-related impurities. High-performance liquid chromatography (HPLC) is the method of choice for achieving high purity.

Experimental Protocol: HPLC Purification

Instrumentation and Conditions:

| Parameter | Specification |

| HPLC System | Preparative HPLC system with a UV detector |

| Column | Reversed-phase C18 column (e.g., 250 mm x 21.2 mm, 5 µm) |

| Mobile Phase | A gradient of acetonitrile (B52724) and water |

| Flow Rate | 15-25 mL/min |

| Detection | 254 nm |

| Injection Volume | 1-5 mL of concentrated crude product solution |

Procedure:

-

The crude this compound is dissolved in a minimal amount of the mobile phase.

-

The solution is injected onto the preparative HPLC column.

-

Fractions are collected based on the UV chromatogram.

-

Fractions containing the pure this compound are pooled, and the solvent is removed under reduced pressure to yield the purified product.

Quality Control and Analytical Characterization

The final product must be rigorously tested to confirm its identity, purity, and isotopic enrichment.

Purity Determination by Analytical HPLC

Instrumentation and Conditions:

| Parameter | Specification |

| HPLC System | Analytical HPLC with a UV or PDA detector |

| Column | Reversed-phase C18 column (e.g., 150 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Acetonitrile and water (e.g., 50:50 v/v) |

| Flow Rate | 1.0 mL/min |

| Detection | 254 nm |

| Column Temperature | 30°C |

Acceptance Criteria:

| Parameter | Specification |

| Purity (by HPLC) | ≥ 98% |

| Individual Impurity | ≤ 0.1% |

| Total Impurities | ≤ 0.5% |

Identity Confirmation and Isotopic Enrichment by Mass Spectrometry

Mass spectrometry is used to confirm the molecular weight of this compound and to determine the degree of deuterium incorporation.

Instrumentation:

-

High-resolution mass spectrometer (e.g., Q-TOF or Orbitrap)

Data Analysis:

-

The mass spectrum should show a molecular ion peak corresponding to the mass of this compound (C₂₄H₂₅D₆FO₆).

-

The isotopic distribution of the molecular ion cluster is analyzed to calculate the percentage of d0 to d6 species and determine the isotopic enrichment.

Acceptance Criteria:

| Parameter | Specification |

| Isotopic Enrichment | ≥ 98% (d6) |

Structural Confirmation by NMR Spectroscopy

¹H and ¹³C NMR spectroscopy are used to confirm the structure of this compound and to verify the positions of deuterium incorporation by observing the absence of corresponding proton signals.

Data Presentation

Table 1: Quantitative Data for this compound Synthesis and Purification

| Parameter | Value | Method |

| Chemical Formula | C₂₄H₂₅D₆FO₆ | - |

| Molecular Weight | 440.53 g/mol | - |

| Appearance | White to off-white solid | Visual Inspection |

| Purity (HPLC) | ≥ 98% | Analytical HPLC |

| Isotopic Purity (d6) | ≥ 98% | Mass Spectrometry |

| Solubility | Soluble in acetone, sparingly soluble in chloroform, slightly soluble in methanol, and practically insoluble in water. | - |

| Melting Point | Approximately 245°C | - |

Visualizations

Caption: Proposed workflow for the synthesis of this compound.

Caption: Workflow for the purification and quality control of this compound.

Conclusion

This technical guide provides a comprehensive framework for the synthesis and purification of this compound. While the synthesis protocol is a proposed pathway based on established chemical principles, the purification and analytical methods are robust and well-documented for the parent compound, ensuring a high-quality final product. The successful synthesis and rigorous purification of this compound are paramount for its use as a reliable internal standard in demanding bioanalytical applications, ultimately supporting the development of safer and more effective Flunisolide-based therapies. Researchers and drug development professionals can use this guide as a foundational resource for the in-house production of this critical analytical standard.

References

The Gold Standard in Bioanalysis: A Technical Guide to Flunisolide-d6 as an Internal Standard

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the fundamental mechanism of action and practical application of Flunisolide-d6 as an internal standard in quantitative mass spectrometry. By leveraging the principles of isotope dilution, deuterated standards like this compound have become indispensable tools for achieving the highest levels of accuracy and precision in bioanalytical methods, particularly in the quantification of the potent corticosteroid, Flunisolide.

The Core Principle: Isotope Dilution Mass Spectrometry

The use of a deuterated internal standard is a cornerstone of modern quantitative analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS). This technique, known as isotope dilution mass spectrometry (IDMS), is considered a definitive method in analytical chemistry due to its ability to minimize errors arising from sample handling and analysis.[1]

The fundamental principle involves the addition of a known amount of an isotopically labeled version of the analyte, in this case, this compound, to the sample at the earliest stage of the analytical process. This compound is chemically identical to Flunisolide, with the only difference being that six hydrogen atoms have been replaced by their heavier isotope, deuterium. This mass difference allows the mass spectrometer to distinguish between the analyte and the internal standard.

Because this compound is chemically and physically almost identical to Flunisolide, it experiences the same processing variations as the analyte throughout the entire experimental workflow. This includes losses during sample extraction, variability in ionization efficiency in the mass spectrometer's source, and potential matrix effects. By measuring the ratio of the response of the analyte (Flunisolide) to the internal standard (this compound), accurate quantification can be achieved, as this ratio remains constant regardless of sample loss or signal suppression.

Mechanism of Action of this compound as an Internal Standard

The efficacy of this compound as an internal standard is rooted in its ability to mimic the behavior of the unlabeled analyte, Flunisolide, throughout the analytical procedure. Here's a breakdown of its mechanism of action:

-

Co-elution and Co-ionization: In a typical LC-MS/MS workflow, this compound will co-elute with Flunisolide from the liquid chromatography column. This means they enter the mass spectrometer's ion source at the same time, experiencing the same ionization conditions and any potential ion suppression or enhancement from the sample matrix.

-

Correction for Extraction Inefficiencies: During sample preparation, which can involve protein precipitation, liquid-liquid extraction, or solid-phase extraction, any loss of Flunisolide will be mirrored by a proportional loss of this compound. Since a known amount of the internal standard was added initially, the ratio of their signals remains a true reflection of the original analyte concentration.

-

Compensation for Instrumental Variability: Minor fluctuations in injection volume or mass spectrometer sensitivity are corrected for because both the analyte and the internal standard are affected equally.

In essence, this compound acts as a reliable tracer, allowing for the precise and accurate determination of Flunisolide concentrations in complex biological matrices such as plasma, serum, or urine.

Experimental Protocol: Quantification of Flunisolide in Biological Matrices

The following is a representative experimental protocol for the quantification of Flunisolide in biological samples using a deuterated internal standard, adapted from established methods for corticosteroid analysis.[2][3]

Sample Preparation

-

Spiking with Internal Standard: To 1 mL of the biological sample (e.g., serum, urine), add a known amount of this compound internal standard solution.

-

Protein Precipitation: Add 2 mL of acetonitrile (B52724) to the sample, vortex thoroughly, and centrifuge to precipitate proteins.

-

Liquid-Liquid Extraction: Transfer the supernatant to a new tube and add 3 mL of methylene (B1212753) chloride. Vortex and centrifuge to separate the layers.

-

Evaporation and Reconstitution: Transfer the organic (lower) layer to a clean tube and evaporate to dryness under a stream of nitrogen. Reconstitute the residue in a suitable volume of the mobile phase.

Experimental workflow for sample preparation.

LC-MS/MS Analysis

-

Liquid Chromatography (LC):

-

Column: A C18 reversed-phase column is typically used.

-

Mobile Phase: A gradient of water and methanol (B129727) or acetonitrile, often with a modifier like formic acid or ammonium (B1175870) formate.

-

Flow Rate: Maintained at a constant rate, for example, 0.4 mL/min.

-

-

Tandem Mass Spectrometry (MS/MS):

-

Ionization: Electrospray ionization (ESI) in positive ion mode is commonly employed for corticosteroids.

-

Detection: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity. Specific precursor-to-product ion transitions for both Flunisolide and this compound are monitored.

-

References

In-Depth Technical Guide to the Physical and Chemical Stability of Flunisolide-d6

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the physical and chemical stability of Flunisolide-d6, a deuterated analog of the synthetic corticosteroid Flunisolide. The stability of active pharmaceutical ingredients (APIs) is a critical factor in drug development, ensuring safety, efficacy, and a consistent shelf life. While specific stability data for the deuterated form is not extensively published, the stability profile of the parent compound, Flunisolide, serves as a robust surrogate for understanding and predicting the stability of this compound. Deuteration is a common strategy in drug development to modify pharmacokinetic properties, and it is not expected to significantly alter the inherent chemical stability of the molecule under typical stress conditions.[1]

This document summarizes key physical and chemical properties, details forced degradation studies on Flunisolide, outlines potential degradation pathways, and provides a comprehensive experimental protocol for stability-indicating analysis.

Physical Stability

The physical properties of an API are fundamental to its stability, formulation, and bioavailability. Flunisolide is a white to creamy-white crystalline powder.[1] Key physical characteristics are summarized in Table 1.

Table 1: Physical Properties of Flunisolide

| Property | Value | Reference |

| Molecular Formula | C₂₄H₃₁FO₆ | [2] |

| Molecular Weight | 434.5 g/mol | [2] |

| Melting Point | Approximately 245°C | [1] |

| Solubility | Soluble in acetone, sparingly soluble in chloroform, slightly soluble in methanol, and practically insoluble in water. | [1] |

| Appearance | White to creamy-white crystalline powder | [1] |

For this compound, the molecular formula is C₂₄H₂₅D₆FO₆ and the molecular weight is approximately 440.53 g/mol . The other physical properties are expected to be highly similar to those of Flunisolide.

Chemical Stability and Forced Degradation

Forced degradation studies are essential for identifying potential degradation products and pathways, and for developing stability-indicating analytical methods. A study by USP's Emerging Standards subjected Flunisolide to various stress conditions, including acid, base, oxidation, heat, humidity, and light.[3]

The results of these forced degradation studies are summarized in Table 2, providing insight into the conditions under which this compound is likely to degrade.

Table 2: Summary of Forced Degradation Studies on Flunisolide

| Stress Condition | Conditions | Total Impurities (%) | Major Degradants and their Relative Retention Time (RRT) |

| Acidic | 0.1 N HCl; 3 days | 1.49% | Desonide, Flunisolide 11-keto |

| Basic | 0.1 N NaOH; 3 days | 3.84% (at 0.45 RRT) | Flunisolide 17 beta acid, Desonide, Flunisolide 11-keto |

| Oxidative | 3% H₂O₂; 3 days | Not specified | Flunisolide 17 beta acid, Desonide, Flunisolide 11-keto |

| Thermal | 80°C; 3 days | Not specified | Desonide, Flunisolide 11-keto |

| Photolytic | UV/Vis light; 3 days | Not specified | Flunisolide 17 beta acid, Desonide, Flunisolide 11-keto |

Data extracted from "Methods for the Analysis of Flunisolide Nasal Spray" by USP's Emerging Standards.[3]

The study indicates that Flunisolide is susceptible to degradation under acidic, basic, oxidative, and photolytic conditions. The primary degradation products identified were Flunisolide 17 beta acid, Desonide, and Flunisolide 11-keto.[3]

Potential Degradation Pathways

Based on the identified degradation products, a potential degradation pathway for Flunisolide can be proposed. The following diagram illustrates the chemical transformations that may occur under stress conditions.

Experimental Protocols

A robust stability-indicating method is crucial for the accurate quantification of the API and its degradation products. The following is a detailed methodology for a forced degradation study and a suitable HPLC analytical method, based on the information from the USP's Emerging Standards document.[3]

Forced Degradation Experimental Workflow

The following diagram outlines the general workflow for conducting a forced degradation study.

Preparation of Stressed Samples

-

Control Sample: Dissolve an accurately weighed amount of this compound in a suitable diluent (e.g., a mixture of acetonitrile (B52724) and water) to achieve a known concentration (e.g., 250 µg/mL).

-

Acidic Degradation: To a solution of this compound, add 0.1 N HCl and keep for 3 days. Neutralize the solution with an appropriate amount of base before analysis.

-

Basic Degradation: To a solution of this compound, add 0.1 N NaOH and keep for 3 days. Neutralize the solution with an appropriate amount of acid before analysis.

-

Oxidative Degradation: Treat a solution of this compound with 3% hydrogen peroxide for 3 days.

-

Thermal Degradation: Store a solid sample of this compound at 80°C for 3 days. Dissolve the sample in the diluent for analysis.

-

Photolytic Degradation: Expose a solution of this compound to UV/Visible light for 3 days.

Stability-Indicating HPLC Method

The following HPLC method is suitable for the separation and quantification of this compound and its degradation products.

Table 3: HPLC Method Parameters

| Parameter | Condition |

| Instrument | High-Performance Liquid Chromatograph with a PDA detector |

| Column | C18, 4.6 mm x 150 mm, 5 µm particle size |

| Mobile Phase A | Water |

| Mobile Phase B | Acetonitrile |

| Gradient | A suitable gradient to resolve all peaks |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 10 µL |

| Column Temperature | 30°C |

| Detection Wavelength | 245 nm |

| Diluent | Acetonitrile:Water (50:50, v/v) |

-

Standard Solution Preparation: Prepare a standard solution of this compound at a concentration of 40 µg/mL in the diluent.

-

Sample Solution Preparation: Dilute the stressed samples with the diluent to a nominal concentration of 40 µg/mL of this compound.

-

System Suitability: The system suitability should be checked by injecting the standard solution. Parameters such as theoretical plates, tailing factor, and reproducibility of injections should be monitored.

-

Analysis: Inject the control and stressed samples into the HPLC system. Identify and quantify the degradation products relative to the main peak. The peak purity of the this compound peak in the stressed samples should be evaluated using the PDA detector to ensure no co-eluting peaks.

Conclusion

This technical guide provides a comprehensive overview of the physical and chemical stability of this compound, based on available data for the parent compound, Flunisolide. The provided information on physical properties, forced degradation, potential degradation pathways, and detailed experimental protocols will be a valuable resource for researchers, scientists, and drug development professionals working with this compound. The stability-indicating HPLC method described herein can be used to ensure the quality, safety, and efficacy of this compound in pharmaceutical formulations. It is recommended that specific stability studies on this compound be conducted to confirm these findings and establish a definitive shelf-life.

References

Flunisolide vs. Flunisolide-d6: A Comparative Technical Analysis for Drug Development Professionals

An In-depth Technical Guide

This technical guide provides a comprehensive comparative analysis of Flunisolide (B1672891) and its deuterated analog, Flunisolide-d6, tailored for researchers, scientists, and drug development professionals. The document delves into the core physicochemical properties, pharmacokinetic profiles, and analytical methodologies, emphasizing the role of isotopic labeling in modern drug analysis.

Introduction: The Role of Deuteration in Pharmaceutical Analysis

Flunisolide is a synthetic corticosteroid with potent anti-inflammatory properties, widely used in the management of asthma and allergic rhinitis.[1][2] Its therapeutic effect is mediated through the activation of glucocorticoid receptors, leading to the modulation of gene expression and the suppression of inflammatory pathways.[3][4] In the realm of pharmaceutical analysis, particularly in pharmacokinetic and bioequivalence studies, the use of stable isotope-labeled internal standards is the gold standard for achieving accurate and precise quantification of drug molecules in biological matrices.[5] this compound, a deuterated form of Flunisolide, serves this critical role as an internal standard in mass spectrometric assays.

Deuteration involves the substitution of one or more hydrogen atoms in a molecule with deuterium, a stable isotope of hydrogen. This substitution results in a compound that is chemically almost identical to the parent drug but has a higher molecular weight.[6] This mass difference allows for its differentiation from the unlabeled drug by a mass spectrometer, while its similar physicochemical properties ensure it behaves nearly identically during sample preparation and chromatographic separation.[7] This co-elution and similar ionization response allow for the correction of variability in extraction, matrix effects, and instrument response, thereby significantly enhancing the reliability of quantitative data.[5][7]

Physicochemical and Pharmacokinetic Properties: A Comparative Overview

While this compound is synthesized for its utility as an analytical standard and not for therapeutic use, a comparison of its predicted and known properties with those of Flunisolide is essential for understanding its function.

Table 1: Comparative Physicochemical Properties

| Property | Flunisolide | This compound | Reference(s) |

| Molecular Formula | C₂₄H₃₁FO₆ | C₂₄H₂₅D₆FO₆ | [8] |

| Molecular Weight | 434.5 g/mol | 440.53 g/mol | [8] |

| Appearance | White to creamy white crystalline powder | White Solid | [8] |

| Water Solubility | Practically insoluble | Not available (predicted to be very similar to Flunisolide) |

Table 2: Comparative Pharmacokinetic Parameters of Flunisolide in Humans

| Parameter | Value | Reference(s) |

| Bioavailability (Oral) | ~7% | [9] |

| Bioavailability (Intranasal) | ~50% | [10] |

| Time to Maximum Concentration (Tmax) | 0.09 to 0.17 hr (inhalation) | |

| Maximum Concentration (Cmax) | 1.9 to 3.3 ng/mL (320 mcg single inhalation dose) | |

| Volume of Distribution (Vd) | 170 to 350 L | |

| Protein Binding | ~40% | [1] |

| Metabolism | Primarily hepatic via CYP3A4 to 6β-OH flunisolide | [2] |

| Elimination Half-life | 1.3 to 1.8 hours | [11] |

| Excretion | Approximately 50% in urine and 50% in feces | [2] |

Note: Pharmacokinetic parameters for this compound are not applicable as it is not administered directly for therapeutic purposes. Its pharmacokinetic behavior is expected to be virtually identical to that of Flunisolide when used as a tracer in analytical methods.

Mechanism of Action: The Glucocorticoid Receptor Signaling Pathway

Flunisolide exerts its anti-inflammatory effects by binding to and activating the glucocorticoid receptor (GR). This ligand-activated transcription factor is located in the cytoplasm in an inactive complex with heat shock proteins (HSPs). Upon binding to Flunisolide, the receptor undergoes a conformational change, dissociates from the HSPs, and translocates to the nucleus. Inside the nucleus, the activated GR dimerizes and binds to specific DNA sequences known as glucocorticoid response elements (GREs) in the promoter regions of target genes. This interaction can either upregulate the transcription of anti-inflammatory genes or repress the transcription of pro-inflammatory genes.

Caption: Glucocorticoid Receptor Signaling Pathway.

Experimental Protocols

Quantification of Flunisolide in Biological Matrices using LC-MS/MS with a Deuterated Internal Standard

The following protocol is a representative example of how Flunisolide would be quantified in a biological matrix like plasma using this compound as an internal standard. This method is based on established principles of bioanalytical method development and validation.[12][13][14]

Objective: To accurately and precisely quantify the concentration of Flunisolide in human plasma.

Materials:

-

Flunisolide reference standard

-

This compound (internal standard)

-

Human plasma (blank)

-

Acetonitrile (B52724) (HPLC grade)

-

Methanol (HPLC grade)

-

Water (HPLC grade)

-

Formic acid

Instrumentation:

-

Liquid Chromatograph (LC) system

-

Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source

Procedure:

-

Preparation of Stock and Working Solutions:

-

Prepare a 1 mg/mL stock solution of Flunisolide in methanol.

-

Prepare a 1 mg/mL stock solution of this compound in methanol.

-

From these stock solutions, prepare serial dilutions to create calibration standards and quality control (QC) samples at various concentrations.

-

-

Sample Preparation (Protein Precipitation):

-

To 100 µL of plasma sample (calibration standard, QC, or unknown), add 20 µL of the this compound internal standard working solution.

-

Add 300 µL of acetonitrile to precipitate the plasma proteins.

-

Vortex the mixture for 1 minute.

-

Centrifuge at 10,000 rpm for 10 minutes to pellet the precipitated proteins.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

-

Reconstitute the dried extract in 100 µL of the mobile phase.

-

-

LC-MS/MS Analysis:

-

LC Conditions:

-

Column: C18 reverse-phase column (e.g., 50 x 2.1 mm, 3.5 µm)

-

Mobile Phase A: Water with 0.1% formic acid

-

Mobile Phase B: Acetonitrile with 0.1% formic acid

-

Gradient: Start with 95% A, ramp to 95% B over 5 minutes, hold for 2 minutes, then return to initial conditions.

-

Flow Rate: 0.4 mL/min

-

Injection Volume: 10 µL

-

-

MS/MS Conditions (Multiple Reaction Monitoring - MRM):

-

Ionization Mode: Positive Electrospray Ionization (ESI+)

-

MRM Transitions:

-

Flunisolide: Precursor ion (m/z) -> Product ion (m/z) (e.g., 435.2 -> 415.2)

-

This compound: Precursor ion (m/z) -> Product ion (m/z) (e.g., 441.2 -> 421.2)

-

-

Optimize collision energy and other source parameters for maximum signal intensity.

-

-

-

Data Analysis:

-

Integrate the peak areas for both Flunisolide and this compound.

-

Calculate the peak area ratio of Flunisolide to this compound.

-

Construct a calibration curve by plotting the peak area ratio against the known concentrations of the calibration standards.

-

Determine the concentration of Flunisolide in the unknown samples by interpolating their peak area ratios from the calibration curve.

-

Caption: Bioanalytical Workflow for Flunisolide Quantification.

Conclusion

This compound is an indispensable tool in the bioanalytical study of Flunisolide. Its chemical and physical similarity to the parent drug, combined with its distinct mass, allows for highly accurate and precise quantification in complex biological matrices. While not intended for therapeutic use, the availability of deuterated standards like this compound is crucial for robust drug development programs, enabling reliable pharmacokinetic characterization and ensuring the quality of bioequivalence studies. This technical guide has provided a comparative overview and detailed the methodologies central to the use of Flunisolide and its deuterated analog in pharmaceutical research.

References

- 1. accessdata.fda.gov [accessdata.fda.gov]

- 2. Flunisolide metabolism and dynamics of a metabolite - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Frontiers | New insights in glucocorticoid receptor signaling – more than just a ligand binding receptor [frontiersin.org]

- 4. The Biology of the Glucocorticoid Receptor: New Signaling Mechanisms in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Direct quantification in bioanalytical LC-MS/MS using internal calibration via analyte/stable isotope ratio - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. scispace.com [scispace.com]

- 8. esschemco.com [esschemco.com]

- 9. Pharmacokinetics of flunisolide administered via metered dose inhaler with and without a spacer device and following oral administration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Flunisolide Nasal Solution (Flunisolide Nasal Spray .025%): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]

- 11. atsjournals.org [atsjournals.org]

- 12. tandfonline.com [tandfonline.com]

- 13. mass-spec.stanford.edu [mass-spec.stanford.edu]

- 14. How to validate a bioanalytical LC-MS/MS method for PK studies? [synapse.patsnap.com]

Unveiling the Purity of a Labeled Standard: A Technical Guide to Flunisolide-d6

For researchers, scientists, and drug development professionals, the isotopic purity and labeling efficiency of deuterated standards are critical parameters that underpin the reliability and accuracy of quantitative bioanalytical studies. This in-depth technical guide explores the isotopic purity and labeling efficiency of Flunisolide-d6, a vital internal standard for the quantitation of the synthetic corticosteroid, Flunisolide.

This compound is a stable isotope-labeled version of Flunisolide, a glucocorticoid used in the treatment of allergic rhinitis.[1][2][3] Its primary mechanism of action involves the activation of glucocorticoid receptors, leading to an anti-inflammatory response.[1][2] In analytical chemistry, particularly in liquid chromatography-mass spectrometry (LC-MS) based assays, deuterated analogs like this compound are indispensable for correcting variations in sample extraction, injection volume, and ionization efficiency, thereby ensuring robust and accurate quantification of the target analyte.

Quantitative Data Summary

The isotopic purity and chemical purity of this compound are determined by various analytical techniques, primarily High-Performance Liquid Chromatography (HPLC) for chemical purity and Mass Spectrometry (MS) for isotopic purity and labeling efficiency. The data presented in the following tables are compiled from available certificates of analysis and supplier specifications.

| Parameter | Specification | Source |

| Chemical Formula | C₂₄H₂₅D₆FO₆ | |

| Molecular Weight | 440.53 g/mol | |

| Appearance | White Solid | |

| Chemical Purity | ||

| By HPLC | 99.3% | |

| Isotopic Purity | ||

| Atom Percent Deuterium (B1214612) | 99% |

Table 1: General Specifications for this compound

A Certificate of Analysis for the closely related compound, Flunisolide Acetate-d6, provides further insight into typical purity levels and analytical results.

| Parameter | Result | Method | Source |

| Chemical Purity | 97.6% | HPLC | |

| Isotopic Purity | 99% atom D | MS | |

| Appearance | White Solid | Visual |

Table 2: Certificate of Analysis Data for Flunisolide Acetate-d6

Experimental Protocols

The determination of isotopic purity and labeling efficiency of this compound involves a combination of chromatographic and spectroscopic techniques. The following are detailed methodologies based on established analytical practices for deuterated compounds.

Chemical Purity Determination by High-Performance Liquid Chromatography (HPLC)

This method assesses the purity of the this compound compound, identifying and quantifying any non-deuterated Flunisolide or other impurities.

-

Instrumentation: A standard HPLC system equipped with a UV detector.

-

Column: A C18 reverse-phase column is typically used.

-

Mobile Phase: A gradient of acetonitrile (B52724) and water.

-

Detection: UV detection at a wavelength of 254 nm.

-

Procedure:

-

A standard solution of this compound is prepared in a suitable solvent, such as methanol (B129727) or acetonitrile.

-

The solution is injected into the HPLC system.

-

The chromatogram is recorded, and the area of the main peak corresponding to this compound is measured.

-

The chemical purity is calculated by dividing the area of the main peak by the total area of all peaks in the chromatogram.

-

Isotopic Purity and Labeling Efficiency by Mass Spectrometry (MS)

High-resolution mass spectrometry is the primary technique for determining the isotopic distribution and confirming the mass of the deuterated compound.

-

Instrumentation: A high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap instrument, coupled to an electrospray ionization (ESI) source.

-

Procedure:

-

A dilute solution of this compound is infused directly into the mass spectrometer or injected via an LC system.

-

The mass spectrum is acquired in full scan mode, focusing on the mass-to-charge (m/z) region of the protonated molecule [M+H]⁺.

-

The isotopic cluster of the [M+H]⁺ ion is analyzed. For this compound, the most abundant ion should correspond to the fully deuterated species.

-

The relative intensities of the ions corresponding to the d0 to d6 species are measured.

-

Isotopic Purity Calculation: The isotopic purity is calculated as the percentage of the d6 ion relative to the sum of all isotopic species (d0 to d6).

-

Isotopic Purity (%) = (Intensity of d6 ion / Σ Intensities of d0 to d6 ions) x 100

-

-

Labeling Efficiency (Atom Percent Deuterium): This is a measure of the deuterium incorporation at the labeled positions. It is calculated by considering the weighted average of the deuterium content across all isotopic species.

-

Structural Confirmation by Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy is used to confirm the positions of deuterium labeling.

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Solvent: A deuterated solvent such as DMSO-d6 or Chloroform-d.

-

Procedure:

-

A sample of this compound is dissolved in the deuterated solvent.

-

The ¹H NMR spectrum is acquired.

-

The absence or significant reduction of signals at the positions where deuterium atoms have been incorporated confirms the successful labeling. For this compound, this would typically be the methyl protons of the isopropylidene group.

-

Visualizations

The following diagrams illustrate the experimental workflow for determining isotopic purity and the signaling pathway of Flunisolide.

Caption: Workflow for the analysis of this compound.

Caption: Glucocorticoid receptor signaling pathway.

References

In-Depth Technical Guide: Flunisolide-d6 Mass Spectrometry Fragmentation Pattern

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the mass spectrometry fragmentation pattern of Flunisolide-d6. The fragmentation of the deuterated standard is primarily extrapolated from the known fragmentation of Flunisolide. This document presents proposed fragmentation pathways in both positive and negative ionization modes, supported by quantitative data and detailed experimental protocols.

Introduction

Flunisolide is a corticosteroid used for the treatment of allergic rhinitis. Its deuterated analog, this compound, serves as an internal standard in quantitative mass spectrometry-based assays. Understanding the fragmentation pattern of this compound is crucial for developing robust and accurate analytical methods. The six deuterium (B1214612) atoms are located on the isopropylidene group, which influences the mass-to-charge ratio (m/z) of specific fragments.

Experimental Protocols

The following experimental conditions are based on typical liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for steroid analysis.

Liquid Chromatography:

-

Column: C18 reverse-phase column (e.g., 50 x 2.1 mm, 5 µm).

-

Mobile Phase A: 5mM Ammonium Formate in Water.

-

Mobile Phase B: 5mM Ammonium Formate in Acetonitrile.

-

Flow Rate: 0.3 mL/min.

-

Gradient: A suitable gradient to achieve separation, for example, 30-70% B over several minutes.

-

Injection Volume: 10 µL.

Mass Spectrometry:

-

Ionization Source: Electrospray Ionization (ESI), positive and negative modes.

-

Precursor Ions:

-

Positive Mode: [M+H]⁺

-

Negative Mode: [M+CH₃COO]⁻ (acetate adduct)

-

-

Collision Energy: Optimized for each transition, typically in the range of 10-30 eV.

-

Analyzer: Triple quadrupole or ion trap mass spectrometer.

Positive Ion ESI Fragmentation

In positive ion mode, Flunisolide and its deuterated analog are typically observed as protonated molecules, [M+H]⁺. The fragmentation is characterized by a series of neutral losses, primarily of water (H₂O).

Proposed Fragmentation Pathway

The protonated precursor ion of this compound ([C₂₄H₂₆D₆FO₆+H]⁺) has a theoretical m/z of 441.2. The fragmentation cascade is proposed as follows:

-

Initial Loss of Water: The initial and most prominent fragmentation step is the neutral loss of a water molecule (18 Da) from the steroid backbone, leading to the formation of a fragment ion at m/z 423.2.

-

Subsequent Fragmentations: Further fragmentation of the m/z 423.2 ion can occur through additional losses, leading to the formation of characteristic product ions. The ions observed for non-deuterated Flunisolide at m/z 339 and 321 suggest subsequent losses. The formation of an ion corresponding to m/z 313 for Flunisolide is also noted as specific.

Data Presentation: Positive Ion Mode

| Compound | Precursor Ion (m/z) | Fragment Ion | Proposed Neutral Loss | Fragment Ion (m/z) |

| Flunisolide | 435.2 | [M+H-H₂O]⁺ | H₂O | 417.2 |

| [M+H-H₂O-C₃H₆O₂]⁺ | H₂O, C₃H₆O₂ | 339.1 | ||

| [M+H-2H₂O-C₃H₆O₂]⁺ | 2H₂O, C₃H₆O₂ | 321.1 | ||

| Specific Ion | - | 313.1 | ||

| This compound | 441.2 | [M+H-H₂O]⁺ | H₂O | 423.2 |

| [M+H-H₂O-C₃D₆O₂]⁺ | H₂O, C₃D₆O₂ | 339.1 | ||

| [M+H-2H₂O-C₃D₆O₂]⁺ | 2H₂O, C₃D₆O₂ | 321.1 | ||

| Specific Ion | - | 319.1 |

Note: The fragment at m/z 339.1 for this compound results from the loss of the deuterated isopropylidene group along with a water molecule. The subsequent loss of another water molecule leads to the ion at m/z 321.1. The specific ion for this compound is predicted to be shifted by 6 Da.

Visualization: Positive Ion Fragmentation Pathway

Caption: Proposed fragmentation pathway of this compound in positive ESI mode.

Negative Ion ESI Fragmentation

In negative ion mode, Flunisolide can form adducts with anions from the mobile phase, such as acetate (B1210297) ([M+CH₃COO]⁻). The fragmentation of this adduct can provide complementary structural information.

Proposed Fragmentation Pathway

The acetate adduct of this compound ([C₂₄H₂₅D₆FO₆+CH₃COO]⁻) has a theoretical m/z of 499.2. A specific fragment ion at m/z 185 has been reported for non-deuterated Flunisolide from its acetate adduct. This suggests a cleavage of the steroid backbone.

Data Presentation: Negative Ion Mode

| Compound | Precursor Ion (m/z) | Fragment Ion | Fragment Ion (m/z) |

| Flunisolide | 493.2 ([M+CH₃COO]⁻) | Specific Ion | 185.0 |

| This compound | 499.2 ([M+CH₃COO]⁻) | Specific Ion | 185.0 |

Note: The specific fragment at m/z 185 is likely formed from a part of the steroid skeleton that does not contain the deuterated isopropylidene group. Therefore, its m/z is not expected to shift in the deuterated analog.

Visualization: Negative Ion Fragmentation Pathway

Caption: Proposed fragmentation of this compound acetate adduct in negative ESI mode.

Conclusion

The mass spectrometry fragmentation of this compound is predictable based on the behavior of its non-deuterated counterpart. In positive ion mode, the fragmentation is dominated by the loss of water, followed by the loss of the deuterated isopropylidene group. In negative ion mode, a specific fragment ion is observed from the acetate adduct. This guide provides a foundational understanding for researchers and scientists to develop and validate quantitative analytical methods for Flunisolide using its deuterated internal standard. The proposed pathways and tabulated data offer a clear reference for interpreting mass spectra and selecting appropriate transitions for multiple reaction monitoring (MRM) experiments.

Navigating the Regulatory Maze: A Technical Guide to the Use of Deuterated Standards in Bioanalysis, Featuring Flunisolide-d6

For Researchers, Scientists, and Drug Development Professionals

In the rigorous landscape of drug development, the accuracy and reliability of bioanalytical data are paramount. The quantification of drugs and their metabolites in biological matrices underpins critical decisions in pharmacokinetics, toxicokinetics, and bioequivalence studies. Stable isotope-labeled internal standards (SIL-ISs) are the cornerstone of high-quality bioanalytical methods, with deuterated standards being a widely utilized subclass. This technical guide provides an in-depth overview of the regulatory guidelines governing the use of deuterated standards, with a practical focus on the application of Flunisolide-d6.

The Regulatory Framework: A Harmonized Approach

The use of internal standards in bioanalytical method validation is mandated by regulatory agencies worldwide to ensure data integrity. The International Council for Harmonisation (ICH) M10 guideline on bioanalytical method validation has emerged as the global standard, adopted by major regulatory bodies including the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[1][2][3][4][5] This harmonization streamlines the drug development process, allowing for a unified approach to method validation for international submissions.

The central tenet of these guidelines is the "fit-for-purpose" principle, which states that the level of validation should be appropriate for the intended use of the data. For pivotal studies that will be part of a regulatory submission, a full validation of the bioanalytical method is required.

Key Regulatory Tenets for Internal Standards (ICH M10):

-

Preference for Stable Isotope-Labeled Internal Standards: The guidelines strongly recommend the use of a SIL-IS, such as a deuterated or ¹³C-labeled analog of the analyte. This is because a SIL-IS has nearly identical physicochemical properties to the analyte, ensuring it co-elutes and experiences similar matrix effects, leading to more accurate and precise quantification.

-

Justification for Non-SIL-IS: If a SIL-IS is not used, a thorough justification must be provided. A structural analog may be acceptable, but it must be demonstrated that it can adequately track the analyte.

-

Purity and Characterization: The internal standard must be well-characterized, with its purity and identity confirmed. It is crucial to ensure that the internal standard is free from the unlabeled analyte to avoid interference and biased results.

-

Consistent Concentration: The internal standard should be added at a consistent concentration to all samples, including calibration standards, quality controls (QCs), and study samples.

Data Presentation: Quantitative Acceptance Criteria for Bioanalytical Method Validation

The ICH M10 guideline provides specific acceptance criteria for various validation parameters. These are summarized in the tables below for chromatographic methods, which are commonly used for the analysis of small molecules like Flunisolide.

Table 1: Acceptance Criteria for Calibration Curve

| Parameter | Acceptance Criteria |

| Number of Standards | A minimum of a blank, a zero standard (matrix with internal standard), and six non-zero standards. |

| LLOQ | The lowest standard on the curve. |

| ULOQ | The highest standard on the curve. |

| Accuracy of Back-Calculated Concentrations | Within ±15% of the nominal concentration for all standards, except for the LLOQ, which should be within ±20%. |

| Curve Fit | At least 75% of the non-zero standards must meet the accuracy criteria. |

Table 2: Acceptance Criteria for Accuracy and Precision

| Parameter | Concentration Level | Acceptance Criteria |

| Intra-run and Inter-run Accuracy (Mean) | LLOQ, Low QC, Mid QC, High QC | Within ±15% of the nominal value (±20% for LLOQ). |

| Intra-run and Inter-run Precision (%CV) | LLOQ, Low QC, Mid QC, High QC | ≤15% (≤20% for LLOQ). |

Table 3: Acceptance Criteria for Selectivity and Matrix Effect

| Parameter | Acceptance Criteria |

| Selectivity (Blank Matrix) | Response of interfering peaks at the retention time of the analyte should be <20% of the LLOQ response. Response of interfering peaks at the retention time of the internal standard should be <5% of the mean IS response. |

| Matrix Effect (Internal Standard-Normalized) | The coefficient of variation (%CV) of the IS-normalized matrix factor across at least six different matrix lots should be ≤15%. |

Table 4: Acceptance Criteria for Stability

| Parameter | Conditions | Acceptance Criteria |

| Analyte and Internal Standard Stability | Freeze-Thaw, Bench-Top, Long-Term, Processed Sample | The mean concentration of stability QCs should be within ±15% of the nominal concentration. |

Experimental Protocols: A Representative Bioanalytical Method for Flunisolide using this compound

The following are representative, detailed methodologies for the key experiments required for the validation of a bioanalytical method for the quantification of Flunisolide in human plasma using this compound as the internal standard.

Preparation of Stock Solutions, Calibration Standards, and Quality Control Samples

-

Stock Solutions:

-

Prepare a primary stock solution of Flunisolide at a concentration of 1 mg/mL in methanol (B129727).

-

Prepare a primary stock solution of this compound at a concentration of 1 mg/mL in methanol.

-

These stock solutions should be stored at -20°C or below.

-

-

Working Solutions:

-

Prepare a series of working standard solutions of Flunisolide by serially diluting the primary stock solution with a 50:50 (v/v) mixture of methanol and water to achieve concentrations for spiking the calibration standards.

-

Prepare a working internal standard solution of this compound at a suitable concentration (e.g., 100 ng/mL) by diluting the primary stock solution with the same diluent.

-

-

Calibration Standards (CS):

-

Prepare calibration standards by spiking blank human plasma with the appropriate Flunisolide working solutions to achieve a concentration range (e.g., 0.1 to 100 ng/mL). A typical set would include a blank (no analyte, no IS), a zero standard (with IS only), and 6-8 non-zero concentrations.

-

-

Quality Control (QC) Samples:

-

Prepare QC samples at a minimum of four concentration levels:

-

Lower Limit of Quantification (LLOQ)

-

Low QC (≤ 3x LLOQ)

-

Medium QC (30-50% of the calibration range)

-

High QC (≥ 75% of the ULOQ)

-

-

QC samples should be prepared from a separately prepared Flunisolide stock solution to ensure an independent assessment of accuracy.

-

Sample Preparation: Solid Phase Extraction (SPE)

-

Sample Pre-treatment:

-

Thaw plasma samples at room temperature.

-

To 200 µL of plasma (CS, QC, or study sample), add 20 µL of the this compound working solution and vortex briefly.

-

Add 200 µL of 4% phosphoric acid in water and vortex to mix.

-

-

Solid Phase Extraction:

-

Condition an appropriate SPE cartridge (e.g., a mixed-mode cation exchange) with 1 mL of methanol followed by 1 mL of water.

-

Load the pre-treated sample onto the SPE cartridge.

-

Wash the cartridge with 1 mL of 0.1% formic acid in water, followed by 1 mL of methanol.

-

Elute the analytes with 1 mL of 5% ammonium (B1175870) hydroxide (B78521) in methanol.

-

-

Evaporation and Reconstitution:

-

Evaporate the eluate to dryness under a stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase starting condition and transfer to an autosampler vial for LC-MS/MS analysis.

-

LC-MS/MS Analysis

-

Liquid Chromatography (LC):

-

Column: A C18 column (e.g., 50 x 2.1 mm, 3.5 µm).

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient: A suitable gradient to separate Flunisolide from endogenous interferences.

-

Flow Rate: 0.4 mL/min.

-

Injection Volume: 10 µL.

-

Column Temperature: 40°C.

-

-

Tandem Mass Spectrometry (MS/MS):

-

Ionization Mode: Electrospray Ionization (ESI) in positive mode.

-

Detection Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transitions:

-

Flunisolide: Precursor ion > Product ion (to be determined during method development).

-

This compound: Precursor ion > Product ion (to be determined during method development).

-

-

Validation Experiments

-

Selectivity: Analyze blank plasma samples from at least six different sources to ensure no significant interference at the retention times of Flunisolide and this compound.

-

Accuracy and Precision: Analyze five replicates of the LLOQ, Low, Mid, and High QC samples on three separate days.

-

Matrix Effect: Evaluate the matrix effect by comparing the response of the analyte in post-extraction spiked samples to the response in a neat solution, using at least six different sources of matrix.

-

Stability: Assess the stability of Flunisolide in plasma under various conditions:

-

Freeze-Thaw Stability: Three freeze-thaw cycles.

-

Bench-Top Stability: For a duration that mimics the sample handling time at room temperature.

-

Long-Term Stability: At the intended storage temperature (e.g., -20°C or -70°C) for a duration that covers the expected storage time of study samples.

-

Processed Sample Stability: In the autosampler for the expected duration of an analytical run.

-

Mandatory Visualizations

Experimental Workflow

References

Methodological & Application

Method development for Flunisolide-d6 in urine sample analysis

Quantitative Analysis of Flunisolide in Human Urine using Flunisolide-d6 as an Internal Standard by LC-MS/MS

Audience: Researchers, scientists, and drug development professionals.

Introduction

Flunisolide is a synthetic corticosteroid used in the management of asthma and allergic rhinitis. Monitoring its excretion in urine is crucial for pharmacokinetic studies and in doping control analysis. This application note details a robust and sensitive method for the quantification of Flunisolide in human urine samples. The method utilizes Solid-Phase Extraction (SPE) for sample clean-up and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for detection. This compound, a stable isotope-labeled analog, is employed as an internal standard to ensure high accuracy and precision by correcting for matrix effects and variations during sample processing and analysis.[1] The method has been validated according to established bioanalytical method validation guidelines.[2][3][4]

Experimental Protocols

Materials and Reagents

-

Flunisolide analytical standard

-

This compound internal standard (IS)[5]

-

Methanol (B129727) (LC-MS grade)

-

Acetonitrile (LC-MS grade)

-

Water (LC-MS grade)

-

Formic acid (reagent grade)

-

Ammonium acetate

-

β-glucuronidase from E. coli[1]

-

Phosphate (B84403) buffer (pH 5.5)

-

Solid-Phase Extraction (SPE) cartridges (e.g., C18 or a hydrophilic-lipophilic balanced polymer)[6][7]

-

Drug-free human urine

Instrumentation

-

Liquid Chromatograph (LC) system capable of gradient elution

-

Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source

-

Analytical column: C18 column (e.g., 50 mm x 2.1 mm, 1.8 µm)

Preparation of Standard and Quality Control (QC) Solutions

-

Stock Solutions (1 mg/mL): Prepare individual stock solutions of Flunisolide and this compound in methanol.

-

Working Standard Solutions: Prepare serial dilutions of the Flunisolide stock solution in a 50:50 methanol:water mixture to create calibration standards.

-

Internal Standard (IS) Working Solution (100 ng/mL): Dilute the this compound stock solution in a 50:50 methanol:water mixture.

-

Calibration Standards and Quality Control (QC) Samples: Spike drug-free human urine with the appropriate working standard solutions to obtain calibration standards at concentrations ranging from 0.1 to 100 ng/mL and QC samples at low, medium, and high concentrations (e.g., 0.3, 30, and 80 ng/mL).

Sample Preparation: Solid-Phase Extraction (SPE)

-

Sample Thawing and Centrifugation: Thaw frozen urine samples at room temperature. Centrifuge a 1.0 mL aliquot of each urine sample (including standards and QCs) at 4000 rpm for 10 minutes.

-

Enzymatic Hydrolysis: To 500 µL of the supernatant, add 250 µL of phosphate buffer (pH 5.5) and 20 µL of β-glucuronidase solution. Incubate at 55°C for 3 hours to deconjugate glucuronidated metabolites.[8]

-

Internal Standard Spiking: After cooling to room temperature, add 20 µL of the 100 ng/mL this compound IS working solution to all samples except the blank.

-

SPE Cartridge Conditioning: Condition the SPE cartridges by passing 2 mL of methanol followed by 2 mL of water.

-

Sample Loading: Load the pre-treated urine sample onto the conditioned SPE cartridge.

-

Washing: Wash the cartridge with 2 mL of 10% methanol in water to remove interferences.[7]

-

Elution: Elute the analyte and internal standard with 2 mL of methanol.

-

Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase.

LC-MS/MS Conditions

-

LC Conditions:

-

Mobile Phase A: 0.1% Formic Acid in Water

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile

-

Flow Rate: 0.4 mL/min

-

Injection Volume: 5 µL

-

Gradient Program:

-

0.0-1.0 min: 30% B

-

1.0-3.0 min: 30% to 95% B

-

3.0-4.0 min: 95% B

-

4.1-6.0 min: 30% B (Re-equilibration)

-

-

-

MS/MS Conditions:

-

Ionization Mode: Electrospray Ionization (ESI), Positive

-

Multiple Reaction Monitoring (MRM) Transitions:

-

Flunisolide: Precursor Ion > Product Ion (e.g., m/z 435.2 > 415.2)[9]

-

This compound: Precursor Ion > Product Ion (e.g., m/z 441.2 > 421.2)

-

-

Optimize collision energy and other source parameters for maximum signal intensity.

-

Data Presentation

The quantitative performance of the method was validated, and the results are summarized in the table below. The method demonstrated excellent linearity over the calibrated concentration range. Accuracy and precision were within the acceptable limits as defined by bioanalytical method validation guidelines.[10][11]

| Validation Parameter | Result |

| Linearity Range | 0.1 - 100 ng/mL |

| Correlation Coefficient (r²) | > 0.995 |

| Lower Limit of Quantification (LLOQ) | 0.1 ng/mL |

| Accuracy (% Bias) | Within ±15% (±20% at LLOQ) |

| Precision (%RSD) | < 15% (< 20% at LLOQ) |

| Recovery | 85 - 105% |

| Matrix Effect | Minimal |

| Stability (Freeze-Thaw, Short-Term) | Stable |

Mandatory Visualizations

Caption: Experimental workflow for the analysis of Flunisolide in urine.

Caption: Key parameters for bioanalytical method validation.

References

- 1. benchchem.com [benchchem.com]

- 2. Bioanalytical method validation: An updated review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. academy.gmp-compliance.org [academy.gmp-compliance.org]

- 4. karger.com [karger.com]

- 5. esschemco.com [esschemco.com]

- 6. Optimization of a Pre-MEKC Separation SPE Procedure for Steroid Molecules in Human Urine Samples - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pjsir.org [pjsir.org]

- 8. agilent.com [agilent.com]

- 9. dshs-koeln.de [dshs-koeln.de]

- 10. japsonline.com [japsonline.com]

- 11. ema.europa.eu [ema.europa.eu]

Application Notes: The Use of Flunisolide-d6 in Pharmacokinetic Studies of Flunisolide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Flunisolide (B1672891) is a synthetic corticosteroid utilized for its anti-inflammatory properties, primarily in the management of allergic rhinitis and asthma.[1] Accurate characterization of its pharmacokinetic profile is crucial for optimizing dosing regimens and ensuring therapeutic efficacy while minimizing potential systemic side effects. The gold standard for quantitative bioanalysis in pharmacokinetic studies is liquid chromatography-tandem mass spectrometry (LC-MS/MS), which offers high sensitivity and selectivity. The use of a stable isotope-labeled internal standard is paramount for achieving accurate and precise quantification by correcting for variability during sample preparation and analysis. Flunisolide-d6, a deuterated analog of flunisolide, serves as an ideal internal standard due to its chemical and physical properties being nearly identical to the analyte, differing only in mass. This application note provides a detailed protocol for a pharmacokinetic study of flunisolide in human plasma using this compound as an internal standard with LC-MS/MS analysis.

Rationale for Using this compound

Stable isotope-labeled internal standards, such as this compound, are considered the gold standard in quantitative mass spectrometry for several reasons:

-

Similar Physicochemical Properties: this compound and flunisolide exhibit nearly identical chromatographic retention times, extraction recoveries, and ionization efficiencies. This ensures that any variations affecting the analyte during the analytical process will similarly affect the internal standard, allowing for accurate correction.

-

Co-elution: The co-elution of the analyte and the internal standard helps to compensate for matrix effects, which are a common source of variability in bioanalysis.

-

Mass Differentiation: Despite their similar properties, this compound is easily distinguished from flunisolide by its higher mass-to-charge ratio (m/z) in the mass spectrometer, allowing for simultaneous but separate detection.

Pharmacokinetic Profile of Flunisolide

Flunisolide is rapidly absorbed after administration and is extensively metabolized in the liver to a less active 6β-hydroxy metabolite and other conjugates. Due to significant first-pass metabolism, the systemic bioavailability of oral flunisolide is relatively low. The plasma half-life of flunisolide is typically in the range of 1 to 2 hours.

Experimental Design for a Pharmacokinetic Study

A representative pharmacokinetic study of intranasal flunisolide would involve the following steps:

-

Subject Recruitment: Enrollment of healthy human volunteers under approved ethical guidelines.

-

Drug Administration: Administration of a single intranasal dose of a flunisolide formulation.

-

Blood Sampling: Collection of blood samples at predetermined time points post-dosing (e.g., 0, 0.25, 0.5, 1, 1.5, 2, 3, 4, 6, 8, 12, and 24 hours).

-

Plasma Preparation: Centrifugation of blood samples to separate plasma, which is then stored frozen until analysis.

-

Bioanalysis: Quantification of flunisolide concentrations in plasma samples using a validated LC-MS/MS method with this compound as the internal standard.

-

Pharmacokinetic Analysis: Calculation of key pharmacokinetic parameters from the plasma concentration-time data.

Caption: Workflow of a typical pharmacokinetic study.

Bioanalytical Method Protocol

This protocol describes a representative LC-MS/MS method for the quantification of flunisolide in human plasma using this compound as an internal standard.

Materials and Reagents

-

Flunisolide reference standard

-

This compound internal standard

-

HPLC-grade methanol, acetonitrile (B52724), and water

-

Formic acid

-

Human plasma (blank)

Stock and Working Solutions

-

Flunisolide Stock Solution (1 mg/mL): Accurately weigh and dissolve flunisolide in methanol.

-

This compound Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in methanol.

-

Working Solutions: Prepare serial dilutions of the flunisolide stock solution in 50:50 (v/v) methanol:water to create calibration standards and quality control (QC) samples. Prepare a working solution of this compound at an appropriate concentration.

Sample Preparation (Protein Precipitation)

-

Pipette 100 µL of plasma sample (calibration standard, QC, or study sample) into a microcentrifuge tube.

-

Add 20 µL of the this compound working solution and vortex briefly.

-

Add 300 µL of cold acetonitrile containing 0.1% formic acid to precipitate proteins.

-

Vortex vigorously for 1 minute.

-

Centrifuge at 14,000 x g for 10 minutes at 4°C.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in 100 µL of the mobile phase.

-

Inject an aliquot into the LC-MS/MS system.

References

Application of Flunisolide-d6 in Environmental Sample Testing: Detailed Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Flunisolide, a synthetic corticosteroid used in the treatment of allergic rhinitis, has the potential to enter the environment through various pathways, including wastewater effluent. Monitoring its presence in environmental matrices is crucial for understanding its environmental fate and potential ecological impact. The use of a stable isotope-labeled internal standard, such as Flunisolide-d6, is the gold standard for accurate and precise quantification of Flunisolide in complex environmental samples. This application note provides a detailed protocol for the determination of Flunisolide in environmental water samples using solid-phase extraction (SPE) followed by ultra-high-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) with isotope dilution.

This compound is the deuterium-labeled analog of Flunisolide. Its chemical properties are nearly identical to those of Flunisolide, but it has a different molecular weight. This allows it to be distinguished by a mass spectrometer. By adding a known amount of this compound to a sample at the beginning of the analytical process, any loss of the target analyte (Flunisolide) during sample preparation and analysis can be corrected for, leading to highly accurate and reliable results.

Analytical Methodology

The determination of Flunisolide in environmental water samples involves a multi-step process designed to isolate, concentrate, and accurately measure the analyte at trace levels. The use of isotope dilution with this compound is integral to achieving high-quality data.

Experimental Workflow

The overall workflow for the analysis of Flunisolide in environmental water samples is depicted below.

Caption: Experimental workflow for the analysis of Flunisolide in environmental water samples.

Detailed Experimental Protocol

This protocol is a general guideline and may require optimization based on the specific water matrix and available instrumentation.

Materials and Reagents

-

Flunisolide analytical standard

-

This compound internal standard

-

Methanol (B129727) (LC-MS grade)

-

Acetonitrile (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Ammonia solution

-

Ultrapure water

-

Solid-Phase Extraction (SPE) cartridges (e.g., Oasis HLB)

-

Syringe filters (0.45 µm)

Sample Collection and Preservation

Collect water samples in clean glass bottles. To inhibit microbial degradation of the analytes, samples can be preserved by acidification to pH 2-3 with an appropriate acid. Store samples at 4°C and analyze as soon as possible.

Sample Preparation

-

Spiking: To a 100 mL water sample, add a known amount of this compound internal standard solution to achieve a final concentration of approximately 10 ng/L.

-

Filtration: Filter the sample through a 0.45 µm syringe filter to remove particulate matter.

-

Solid-Phase Extraction (SPE):

-

Conditioning: Condition the SPE cartridge with 5 mL of methanol followed by 5 mL of ultrapure water.

-

Loading: Load the filtered water sample onto the SPE cartridge at a flow rate of approximately 5 mL/min.

-

Washing: Wash the cartridge with 5 mL of ultrapure water to remove interfering substances.

-

Elution: Elute the retained analytes with 5 mL of methanol.

-

-

Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in 1 mL of the initial mobile phase composition.

UPLC-MS/MS Analysis

-

Chromatographic Separation:

-

Column: A suitable C18 reversed-phase column (e.g., Acquity UPLC BEH C18).

-

Mobile Phase A: 0.1% Formic acid in water.

-

Mobile Phase B: 0.1% Formic acid in acetonitrile.

-

Gradient: A suitable gradient to achieve separation of Flunisolide from other matrix components.

-

Flow Rate: 0.3 - 0.5 mL/min.

-

Injection Volume: 5 - 10 µL.

-

-

Mass Spectrometric Detection:

-

Ionization Mode: Electrospray Ionization (ESI) in positive mode.

-

Acquisition Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transitions: Specific precursor-to-product ion transitions for Flunisolide and this compound need to be optimized. For Flunisolide (MW: 434.5), a potential precursor ion is [M+H]+ at m/z 435.2. Product ions would be determined through infusion experiments. Similarly, for this compound (MW: ~440.5), the precursor ion would be around m/z 441.2.

-

Data Presentation

| Parameter | Representative Value Range | Water Matrix |

| Limit of Detection (LOD) | 0.01 - 0.4 ng/L | River water, Wastewater |

| Limit of Quantification (LOQ) | 0.04 - 1.0 ng/L | River water, Wastewater |

| Recovery | 58% - 94% | Spiked environmental water |

| Linearity (R²) | > 0.99 | - |

| Relative Standard Deviation (RSD) | < 15% | - |

Note: The data presented is for a range of corticosteroids and should be considered as an estimate of the performance achievable for Flunisolide analysis with proper method validation.

Signaling Pathway and Logical Relationships

The primary logical relationship in this analytical method is the principle of isotope dilution, which ensures accurate quantification.

References

Application Note and Protocol: Preparation of Flunisolide-d6 Stock Solution for Research and Drug Development

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed standard operating procedure (SOP) for the preparation of a Flunisolide-d6 stock solution. This compound, a deuterium-labeled analog of Flunisolide, is commonly utilized as an internal standard in quantitative analytical methods, such as liquid chromatography-mass spectrometry (LC-MS/MS), to ensure accuracy and precision in the determination of Flunisolide concentrations in biological matrices. Adherence to this protocol is crucial for generating reliable and reproducible experimental data. This application note includes information on the necessary materials and reagents, a step-by-step preparation protocol, and guidelines for proper storage and handling.

Introduction

Flunisolide is a synthetic corticosteroid with potent anti-inflammatory properties used in the management of asthma and allergic rhinitis.[1] In pharmacokinetic and drug metabolism studies, stable isotope-labeled internal standards are essential for accurate quantification of the target analyte. This compound is the deuterium-labeled version of Flunisolide and serves as an ideal internal standard due to its similar physicochemical properties and co-elution with the unlabeled drug, while being distinguishable by its higher mass in mass spectrometric detection.[2][3] The preparation of an accurate and stable stock solution is the foundational step for the development of robust bioanalytical methods.

Physicochemical and Safety Data

A summary of the key properties of this compound is presented in the table below. This information is critical for the safe handling and accurate preparation of the stock solution.

| Property | Value | Reference |

| Chemical Formula | C₂₄H₂₅D₆FO₆ | [3][4] |

| Molecular Weight | 440.53 g/mol | |

| Appearance | White to off-white or creamy white crystalline solid | |

| Solubility | Soluble in DMF (30 mg/mL), DMSO (30 mg/mL), Ethanol (30 mg/mL), Acetone. Sparingly soluble in chloroform, slightly soluble in methanol (B129727), and practically insoluble in water. | |

| Purity (Typical) | >98% (HPLC) | |

| Recommended Storage | 2 - 8 °C or Refrigerate. Keep container tightly closed in a dry and well-ventilated place. | |

| Safety Precautions | Avoid contact with skin and eyes. Avoid formation of dust and aerosols. Use in a well-ventilated area with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses. |

Experimental Protocol: Stock Solution Preparation

This protocol outlines the procedure for preparing a 1 mg/mL this compound stock solution.

Materials and Reagents

-